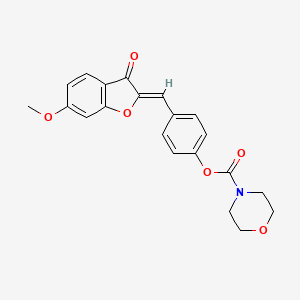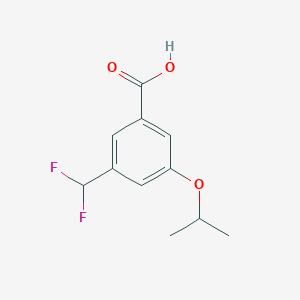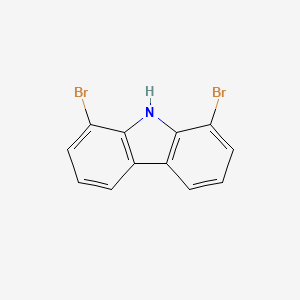![molecular formula C15H14N2O2S B3017382 Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone CAS No. 2411198-79-1](/img/structure/B3017382.png)
Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone is a complex organic compound that features an oxirane (epoxide) ring, a phenyl group, and a thiazolopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone typically involves multiple stepsThe reaction conditions often involve the use of hydrogen peroxide in an alkaline medium at lower temperatures (10–15°C) to form the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization: The thiazolopyridine moiety can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride . Reaction conditions typically involve the use of solvents such as ethanol and controlled temperatures to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include hydroxy pyrazoles and hydroxy oxazoles, which are of interest for their potential biological activities .
Applications De Recherche Scientifique
Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives are being studied for their potential anticancer properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties.
Biological Research: The compound’s reactivity and ability to form various derivatives make it useful in studying enzyme mechanisms and other biological processes.
Mécanisme D'action
The mechanism of action of Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone involves its interaction with biological targets through its reactive oxirane ring and thiazolopyridine moiety. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxirane-containing molecules and thiazolopyridine derivatives. Examples include:
- (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
- Various indole derivatives that exhibit similar biological activities
Uniqueness
What sets Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone apart is its combination of an oxirane ring with a thiazolopyridine core, providing a unique set of chemical and biological properties that are not commonly found in other compounds.
Propriétés
IUPAC Name |
oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-15(12-9-19-12)17-7-6-11-13(8-17)20-14(16-11)10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSLTKPWFGEIKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)C3=CC=CC=C3)C(=O)C4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017302.png)






![6-chloro-3-[(morpholin-4-yl)methyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B3017313.png)




![N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B3017320.png)

